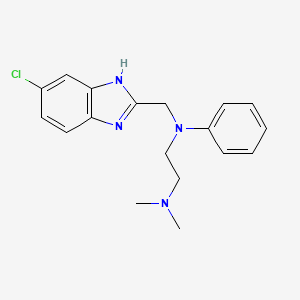

1-(3-Dimethylaminophenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

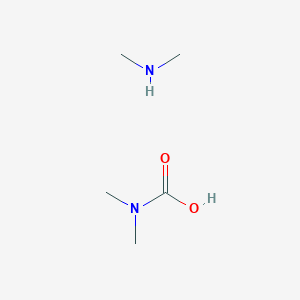

1-(3-Dimethylaminophenyl)ethanol, also known as 3-DMAE, is an organic compound with a wide range of applications in the scientific community. It is a derivative of ethanol and is commonly used as a reagent in laboratory experiments. 3-DMAE has been studied for its potential to be used as a biological marker for the detection of certain diseases, as well as its ability to act as a neurotransmitter in the brain.

Scientific Research Applications

Synthesis and Chemical Properties

Asymmetric Synthesis : Both enantiomers of a compound related to 1-(3-Dimethylaminophenyl)ethanol have been synthesized and evaluated for their uroselectivity compared to other α1-adrenoceptor agonists. One enantiomer was notably potent and characterized by X-ray crystallographic analysis (Philippo et al., 1997).

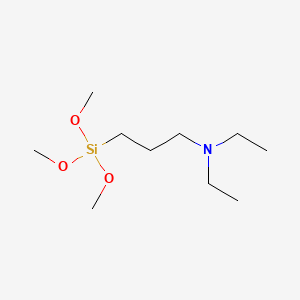

Alcoholysis Reactions : A study on tetrakis(dimethylamino)diphosphete showed that it reacts with alcohols like methanol, ethanol, propanol, butanol, and phenol, leading to the formation of alk(phen)oxy substituted carbodiphosphoranes (Fluck et al., 1992).

Formation of Stereoisomers : The synthesis of conjugated 1,4-di(n-N,N-dimethylaminophenyl)-1,3-butadienes via homocoupling shows the formation of a mixture of stereoisomers. This reveals the impact of starting materials and conditions on stereochemical outcomes (Rodríguez et al., 2006).

Interaction with Other Compounds

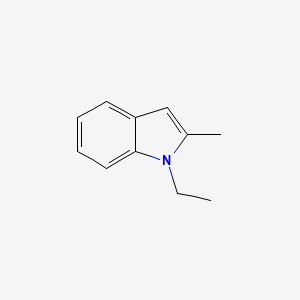

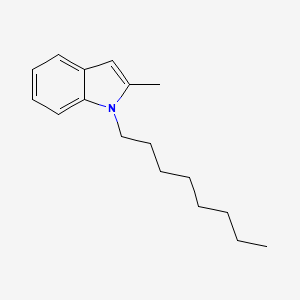

Spectroscopic Studies : The interaction of a similar 3H-indole molecule with ethanol in a ground-state complex formation demonstrates the weak stoichiometry and complex formation equilibrium constant (Belletěte et al., 1986).

Reduction Reactions : In the Meerwein-Ponndorf-Verley reduction, 1-(4-dimethylaminophenyl)ethanol is used as a reducing alcohol. The study highlights the efficiency of this process in reducing aldehydes and ketones to alcohols (Knauer & Krohn, 1995).

Applications in Catalysis and Reactions

Catalysis in Kinetic Resolution : The esterification of secondary alcohols, including compounds similar to 1-(3-Dimethylaminophenyl)ethanol, using chiral DMAP derivatives, shows the importance of structural modifications in catalysts for improved selectivity (Larionov et al., 2012).

Direct Oxidation to Ester : Research on the oxidation of similar alcohols to esters provides insights into new pathways and technology applications, especially in lignin degradation (Li et al., 2013).

properties

IUPAC Name |

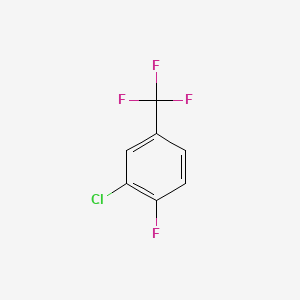

1-[3-(dimethylamino)phenyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(12)9-5-4-6-10(7-9)11(2)3/h4-8,12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGWUVVZDWJPBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277668 |

Source

|

| Record name | 1-(3-Dimethylaminophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Dimethylaminophenyl)ethanol | |

CAS RN |

5339-01-5 |

Source

|

| Record name | NSC3455 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Dimethylaminophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.